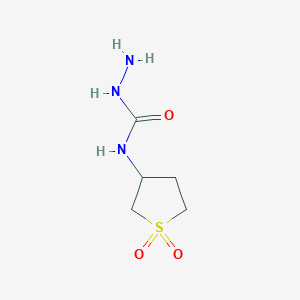

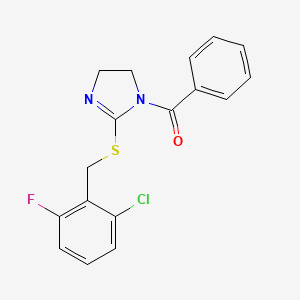

![molecular formula C15H14FN5O2 B2510317 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide CAS No. 946253-38-9](/img/structure/B2510317.png)

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives has been reported in the literature . For example, 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one was prepared from intramolecular cyclisation of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulphide .Molecular Structure Analysis

The molecular formula of the compound is C21H15F4N5O2, with an average mass of 445.370 Da and a mono-isotopic mass of 445.116180 Da .Chemical Reactions Analysis

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They are known as ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold .Wissenschaftliche Forschungsanwendungen

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that combine features of both pyrazoles and pyridines. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that combine features of both pyrazoles and pyridines. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2). These compounds have attracted significant interest due to their structural resemblance to purine bases like adenine and guanine .

Biomedical Applications

Pyrazolo[3,4-b]pyridines find applications in diverse biological contexts:

a. Drug Discovery: These compounds have been explored as potential drug candidates due to their structural similarity to purine bases. Medicinal chemists investigate their interactions with biological targets.

b. Enzyme Inhibition: Some pyrazolo[3,4-b]pyridines exhibit enzyme inhibitory activity. Researchers study their effects on specific enzymes involved in diseases.

c. Anticancer Agents: Certain derivatives show promising anticancer properties. Their cytotoxic effects and mechanisms of action are areas of active research.

d. Anti-inflammatory Activity: Pyrazolo[3,4-b]pyridines may modulate inflammatory pathways. Their anti-inflammatory potential is of interest.

e. Neuroprotection: Exploring the neuroprotective effects of these compounds is an emerging field. Can they prevent or mitigate neurodegenerative conditions?

f. Other Applications: Beyond the mentioned areas, pyrazolo[3,4-b]pyridines have been investigated for antimicrobial, antiviral, and antiparasitic activities.

Zukünftige Richtungen

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals . This suggests that there is potential for future research and development in this area.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withReceptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

This inhibition could potentially block the necroptosis signaling pathway, thereby preventing cell death and inflammation .

Biochemical Pathways

The compound likely affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that occurs when cells are exposed to certain types of cellular stress. Inhibition of RIPK1 can prevent the activation of this pathway, thereby preventing cell death and reducing inflammation .

Pharmacokinetics

A similar compound was found to have a clearance rate of 1840 mL/min/g and a half-life of 7533 minutes . It also displayed acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and cell death due to its potential inhibitory effect on the necroptosis signaling pathway . This could make it a potential therapeutic agent for treating various inflammatory diseases .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the efficacy of a similar compound as a corrosion inhibitor was found to improve with the amount of the compound but reduced somewhat with temperature . Furthermore, the compound was found to chemisorb on the surface of carbon steel, enhancing its hydrophobicity . .

Eigenschaften

IUPAC Name |

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2/c1-9-12-7-18-21(11-5-3-10(16)4-6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCWHXYTBBRESZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)

![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)

![2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine](/img/structure/B2510236.png)

![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)

![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2510242.png)

![(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B2510246.png)